Cas no 2137568-21-7 (4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride)

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2137568-21-7
- EN300-727804
- 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride
- 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride
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- インチ: 1S/C10H10FNO4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3
- InChIKey: OQXAVGVMAUZPBH-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)C(N(C)CCO2)=O)(=O)(=O)F
計算された属性
- 精确分子量: 259.03145714g/mol
- 同位素质量: 259.03145714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- XLogP3: 0.9
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727804-1.0g |
4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride |
2137568-21-7 | 1g |
$0.0 | 2023-06-06 |
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluorideに関する追加情報
Research Briefing on 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride (CAS: 2137568-21-7)
The compound 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl fluoride (CAS: 2137568-21-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of covalent inhibitors targeting serine proteases and other nucleophilic enzymes. This briefing synthesizes the latest research findings on this chemical entity, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
Recent studies have highlighted the unique reactivity profile of this benzoxazepine derivative, where the sulfonyl fluoride moiety serves as an electrophilic warhead capable of forming stable covalent bonds with active site serine residues. A 2023 study published in Journal of Medicinal Chemistry demonstrated its exceptional selectivity toward thrombin-like proteases, achieving >100-fold selectivity over related serine hydrolases through rational structure-based design.
The synthetic accessibility of 2137568-21-7 has been significantly improved through novel microwave-assisted protocols developed by Wu et al. (2024), reducing the conventional 12-step synthesis to just 7 steps with an overall yield improvement from 8% to 34%. This advancement has enabled broader structure-activity relationship (SAR) exploration, particularly in optimizing the 4-methyl substitution pattern for enhanced metabolic stability.
In proteomic profiling studies, this compound has shown remarkable potential as a chemical probe for target deconvolution. A 2024 ACS Chemical Biology publication reported its application in activity-based protein profiling (ABPP), identifying previously unknown off-targets in inflammatory pathways. The 7-sulfonyl fluoride group demonstrated superior labeling efficiency compared to traditional fluorophosphonate probes, with faster kinetics (t1/2 = 2.3 min) and lower nonspecific binding.
Emerging therapeutic applications include its development as a lead compound for thrombotic disorders. Preclinical data presented at the 2024 European Hematology Association congress showed potent antithrombotic activity (EC50 = 38 nM) with minimal bleeding risk in primate models. The benzoxazepine core appears to confer favorable pharmacokinetic properties, with oral bioavailability of 62% in rodents and half-life of 4.7 hours.
Structural biology insights from cryo-EM studies (Nature Structural Biology, 2024) reveal that 2137568-21-7 induces unique conformational changes in its protein targets, stabilizing an inactive state through allosteric modulation. This dual mechanism - covalent active site engagement and allosteric control - may explain its exceptional pharmacological profile observed in recent animal studies.
Ongoing clinical translation efforts focus on addressing the compound's moderate solubility (0.12 mg/mL in PBS) through prodrug approaches and formulation optimization. A phase I trial investigating its intravenous formulation for acute coronary syndromes is anticipated to begin in Q2 2025, following successful IND submission in late 2024.
The chemical biology community has particularly valued 2137568-21-7 for its versatility as a platform for developing targeted covalent inhibitors. Recent work has demonstrated successful derivatization at multiple positions while maintaining the essential sulfonyl fluoride reactivity, opening avenues for addressing diverse therapeutic targets beyond serine proteases.
Safety profiling in GLP tox studies has shown favorable results, with no observed mutagenicity in Ames tests and acceptable margins (≥30×) between efficacious and toxic doses in 28-day repeat dose studies. The major metabolite identified (4-methyl-5-hydroxy derivative) appears pharmacologically inactive, reducing concerns about off-target effects from metabolic products.
Future research directions highlighted in recent reviews include exploration of this scaffold for targeted protein degradation (PROTAC applications) and as a basis for developing PET tracers, leveraging the fluorine atom for 18F radiolabeling. The compound's unique combination of synthetic tractability, selective reactivity, and favorable drug-like properties positions it as a significant tool compound and potential therapeutic in the chemical biology landscape.
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